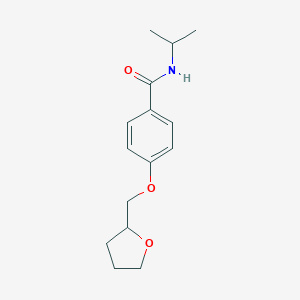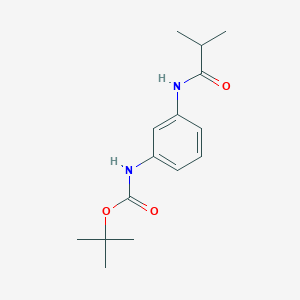![molecular formula C17H19N3O2 B268787 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B268787.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide, commonly referred to as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. DMPI is a derivative of isonicotinamide and has been shown to possess a wide range of biochemical and physiological effects that make it an attractive candidate for use in various laboratory experiments.
作用机制
The mechanism of action of DMPI is complex and involves the inhibition of various enzymes and pathways involved in cellular signaling and metabolism. DMPI has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DMPI has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that DMPI can modulate the immune system and enhance the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
One of the main advantages of using DMPI in laboratory experiments is its ability to selectively target specific enzymes and pathways, making it a valuable tool for studying various cellular processes. However, one of the limitations of using DMPI is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are numerous future directions for research on DMPI, including the development of new synthesis methods and the exploration of its potential applications in various fields. One promising area of research is the use of DMPI in combination with other drugs to enhance their efficacy and reduce their side effects. Additionally, further studies are needed to fully understand the mechanism of action of DMPI and its potential applications in the treatment of various diseases.
合成方法
DMPI can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 2,2-dimethylpropanoic anhydride in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
DMPI has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most promising applications of DMPI is in the treatment of cancer. Studies have shown that DMPI can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression.
属性
产品名称 |
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
N-[3-(2,2-dimethylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-14-6-4-5-13(11-14)19-15(21)12-7-9-18-10-8-12/h4-11H,1-3H3,(H,19,21)(H,20,22) |
InChI 键 |
BEPLFRQVKQIXEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
methanone](/img/structure/B268721.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)